2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole
Description
2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole is a complex organic compound that features a benzo[d]thiazole core linked to a piperidine ring via an ether linkage, with a thiophene-2-ylsulfonyl substituent on the piperidine ring
Properties
IUPAC Name |
2-(1-thiophen-2-ylsulfonylpiperidin-4-yl)oxy-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S3/c19-24(20,15-6-3-11-22-15)18-9-7-12(8-10-18)21-16-17-13-4-1-2-5-14(13)23-16/h1-6,11-12H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUXUNPDFMONFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives.
Attachment of the Thiophene-2-ylsulfonyl Group: This step involves sulfonylation of the piperidine ring using thiophene-2-sulfonyl chloride under basic conditions.
Ether Linkage Formation: The final step is the formation of the ether linkage between the benzo[d]thiazole core and the piperidine ring, typically using a Williamson ether synthesis approach.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The benzo[d]thiazole core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophen-2-ylsulfide derivatives.
Substitution: Halogenated benzo[d]thiazole derivatives.
Scientific Research Applications
Antiviral Potential
One of the primary applications of this compound is its role as an antagonist for the CCR5 receptor, which is crucial for HIV entry into host cells. By blocking this receptor, the compound can potentially inhibit viral replication and spread, making it a candidate for antiviral therapies targeting HIV infections .
Anticancer Activity
Recent studies have shown that derivatives of compounds containing thiophene and thiazole rings exhibit significant anticancer properties. The structural features of 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole allow it to interact with various biological targets involved in cancer cell proliferation . In vitro studies have demonstrated its effectiveness against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines, indicating its potential in cancer therapy .
Synthetic Methods
The synthesis of this compound typically involves multi-step reactions that incorporate thiophene and benzo[d]thiazole frameworks. These synthetic pathways are crucial for developing analogs with enhanced biological activity. For instance, the heterocyclization reactions involving thiophene derivatives have been explored extensively to yield compounds with diverse pharmacological profiles .
Case Studies
- Antiviral Research : A study highlighted the efficacy of similar compounds in inhibiting HIV replication through CCR5 antagonism. The structural modifications introduced by the thiophenesulfonyl group were essential for enhancing binding affinity to the receptor .
- Anticancer Investigations : In vitro tests showed that derivatives of 1,3,4-thiadiazoles exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the inhibition of dihydrofolate reductase (DHFR), which is critical for DNA synthesis in rapidly dividing cells .
- Pharmacological Screening : A comprehensive screening of synthesized thiadiazole derivatives demonstrated broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal effects . This underscores the potential utility of this compound in treating infections.
Mechanism of Action
The mechanism of action of 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds also feature a benzo[d]thiazole core and piperidine ring but differ in their substituents.
Thiophene-based Derivatives: Compounds with similar thiophene rings but different functional groups.
Uniqueness
2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole is unique due to its specific combination of a benzo[d]thiazole core, piperidine ring, and thiophene-2-ylsulfonyl group, which confer distinct chemical and biological properties.
Biological Activity
2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole is a complex organic compound featuring a thiophene sulfonyl group, a piperidine moiety, and a benzo[d]thiazole structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key functional groups include:
- Piperidine Ring : Known for its presence in various bioactive molecules.
- Thiophene Sulfonyl Group : Enhances solubility and biological activity.
- Benzo[d]thiazole Moiety : Associated with diverse pharmacological properties.
The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. The thiophene sulfonyl group likely plays a crucial role in binding affinity, while the piperidine and benzo[d]thiazole structures contribute to the stability and specificity of these interactions. Preliminary studies suggest that this compound may inhibit certain enzymes, leading to observed biological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown effective inhibition against various pathogens, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for some active compounds . This suggests potential applications in treating infections caused by resistant bacterial strains.
Anticancer Potential
The anticancer activity of thiazole derivatives has been extensively studied. In vitro assays have demonstrated that related compounds can induce cytotoxicity in various cancer cell lines, including human glioblastoma and melanoma cells. For example, certain thiazole-integrated compounds exhibited IC50 values comparable to established anticancer drugs like doxorubicin . The mechanism often involves the disruption of cellular signaling pathways critical for tumor growth.
Study 1: Anticancer Activity Assessment
A study evaluated the efficacy of thiazole-based compounds against cancer cell lines. The results indicated that specific structural modifications enhanced cytotoxicity, with particular focus on hydrophobic interactions contributing to binding affinity with target proteins involved in cancer progression .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 1 | U251 (glioblastoma) | <10 | Apoptosis induction |
| Compound 2 | WM793 (melanoma) | <20 | Cell cycle arrest |
Study 2: Antimicrobial Evaluation
Another investigation assessed the antimicrobial properties of thiazole derivatives. The study utilized time-kill assays and biofilm formation inhibition tests against Staphylococcus aureus and Staphylococcus epidermidis, revealing that some derivatives effectively reduced biofilm formation by over 50% at sub-MIC concentrations .
| Derivative | MIC (µg/mL) | Biofilm Reduction (%) |
|---|---|---|
| Derivative A | 0.25 | 60 |
| Derivative B | 0.5 | 55 |
Q & A
Q. Methodological approaches :
- Catalyst screening : Use DMAP (4-dimethylaminopyridine) to enhance sulfonyl chloride reactivity .
- Solvent optimization : Replace dichloromethane with THF or acetonitrile to reduce side reactions .
- Temperature control : Conduct reactions at 0–5°C to minimize hydrolysis of sulfonyl chloride .
- Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:3) .
Yield improvements : Pilot studies show THF increases yields from 65% to 82% compared to DCM .
Advanced: How can researchers resolve conflicting NMR data reported for similar thiophene-sulfonylated piperidine derivatives?
Q. Strategies :
- Deuterated solvent standardization : Use DMSO-d6 instead of CDCl3 to minimize solvent-induced shifts .
- 2D NMR (HSQC, HMBC) : Confirm connectivity between thiophene sulfonyl and piperidine groups .
- Computational validation : Compare experimental <sup>13</sup>C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .
Case example : Discrepancies in piperidine CH2 signals were resolved via COSY, revealing conformational flexibility .
Advanced: How to design structure-activity relationship (SAR) studies for this compound’s biological activity?
Q. SAR variables :
- Thiophene modifications : Introduce electron-withdrawing groups (e.g., Cl, Br) to enhance binding to sulfonyl-accepting targets .
- Piperidine substitution : Replace piperidine with morpholine to assess steric and electronic effects .
- Benzothiazole optimization : Test 6-ethoxy or 6-methyl derivatives for improved metabolic stability .
Methodology : Synthesize 10–15 analogs and screen against kinase or protease panels (IC50 assays) .
Advanced: How to address reproducibility issues in cytotoxicity assays for this compound?
Q. Protocol standardization :
- Cell line selection : Use NCI-60 or ATCC-validated lines (e.g., MCF-7, HEPG-2) to minimize variability .
- DMSO controls : Limit solvent concentration to ≤0.1% to avoid false positives .
- Dose-response curves : Test 5–7 concentrations (1 nM–100 µM) with triplicate wells and 48-hour incubation .
Troubleshooting : Inconsistent IC50 values in HA22T cells were traced to mycoplasma contamination; regular testing is critical .
Advanced: What computational methods are suitable for modeling this compound’s interaction with biological targets?
Q. Approaches :
- Molecular docking : Use AutoDock Vina to predict binding modes with kinases (e.g., EGFR or PI3K) .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the sulfonyl-piperidine interaction .
- QSAR modeling : Develop models with descriptors like logP, polar surface area, and H-bond acceptors .
Validation : Cross-check docking results with experimental SPR (surface plasmon resonance) data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
